5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, characterized by its unique structure that includes a triazole ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is often synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.
Introduction of the Phenyl and Isobutyl Groups: The phenyl and isobutyl groups are introduced through alkylation reactions. For instance, the reaction of 4-isobutylbenzyl chloride with phenylhydrazine can yield the desired intermediate.
Thiol Group Addition: The thiol group is introduced by reacting the intermediate with thiourea under acidic conditions, followed by cyclization to form the triazole-thiol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The presence of the triazole ring is known to enhance biological activity, making it a candidate for drug development.
Medicine
Medically, derivatives of this compound are explored for their potential use as anti-inflammatory and anticancer agents. The triazole-thiol structure is particularly interesting for its ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced durability or chemical resistance. It is also explored for its potential use in agricultural chemicals.
Mechanism of Action
The mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through the triazole ring and thiol group. The triazole ring can bind to metal ions, which is crucial for its antimicrobial activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 1H-1,2,4-Triazole-3-thiol
- 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
Compared to similar compounds, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the isobutyl and phenyl groups, which can enhance its biological activity and chemical stability. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H23N3S |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-[1-[4-(2-methylpropyl)phenyl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N3S/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-21-22-20(24)23(19)18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,22,24) |
InChI Key |
VGICELBGKHQNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NNC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.